![molecular formula C10H8BrNO3 B1618709 (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid CAS No. 59652-96-9](/img/structure/B1618709.png)
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid
Übersicht
Beschreibung
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a carbamoyl prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzoic acid and acryloyl chloride.
Formation of Intermediate: 3-bromobenzoic acid is first converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting 3-bromobenzoyl chloride is then reacted with acrylamide in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH₄, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Oxidation: Oxidizing agents (e.g., KMnO₄, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Amines or alcohols depending on the extent of reduction.
Oxidation: Carboxylic acids or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid serves as a versatile intermediate for the preparation of various complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure allows for modifications that can lead to the discovery of compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties for various applications.
Wirkmechanismus
The mechanism by which (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific modifications and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with the bromine atom in the para position.
(2Z)-3-[(3-chlorophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in the meta position of the phenyl ring in (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid imparts unique reactivity and properties compared to its analogs
Biologische Aktivität
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid, also known by its CAS number 59652-96-9, is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrNO3, with a molecular weight of 270.08 g/mol. Its structure features a bromophenyl group attached to a prop-2-enoic acid backbone, which is significant for its biological interactions.
The biological activity of this compound primarily involves the inhibition of specific enzymes and signaling pathways. Research indicates that this compound may act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer cell proliferation. The presence of the bromine atom in its structure enhances its reactivity, allowing it to interact more effectively with biological targets.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes involved in critical metabolic pathways. For instance, it has been investigated for its role as a Bcl-xL inhibitor, which is crucial in regulating apoptosis in cancer cells .
Antitumor Activity
The compound has demonstrated promising antitumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This effect is attributed to its ability to inhibit the Bcl-xL protein, leading to increased susceptibility of cancer cells to programmed cell death .
Anti-inflammatory Effects
Additionally, this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This action makes it a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
(Z)-4-(3-bromoanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABGZCLDYKQMC-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.